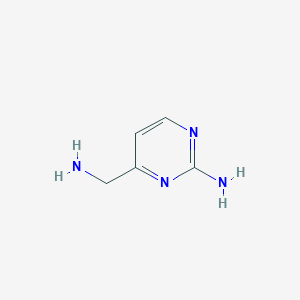

4-(Aminomethyl)pyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,3,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXERKHYPNYNVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304205 | |

| Record name | 2-Amino-4-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929973-95-5 | |

| Record name | 2-Amino-4-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-imino-1,2-dihydropyrimidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-(aminomethyl)pyrimidin-2-amine (CAS No: 929973-95-5). This bifunctional heterocyclic compound, incorporating a key 2-aminopyrimidine scaffold and a reactive aminomethyl group, is a valuable building block for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization, handling, and utility in the synthesis of complex molecular architectures with therapeutic potential. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert analysis based on structurally related compounds.

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of biologically significant molecules, from the nucleobases of our DNA and RNA to a multitude of approved therapeutic agents.[1][2] The inherent biological relevance of this heterocycle has made it a privileged scaffold in medicinal chemistry. Compounds featuring the pyrimidine core exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, most notably protein kinases.[5]

This compound presents itself as a particularly interesting building block. It combines the established biological relevance of the 2-aminopyrimidine core with a versatile aminomethyl side chain. This primary amine serves as a convenient handle for synthetic elaboration, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other nucleophilic reactions. This dual functionality makes it an attractive starting material for the generation of compound libraries in the pursuit of novel therapeutics.

This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthetic routes, reactivity profile, and potential applications, with a strong emphasis on its role in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2-aminopyrimidin-4-yl)methanamine | N/A |

| CAS Number | 929973-95-5 | [6] |

| Molecular Formula | C₅H₈N₄ | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Predicted: 224.3 ± 15.0 °C at 760 mmHg | [7] |

| Density | Predicted: 1.138 ± 0.06 g/cm³ | [7] |

| pKa | Predicted: 7.46 ± 0.29 | N/A |

| Solubility | Soluble in water (predicted) | [7] |

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds, such as 4-(aminomethyl)pyridine and other substituted 2-aminopyrimidines.[2][8][9] These predictions serve as a guide for researchers in characterizing this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aminomethyl protons, and the protons of the two amino groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrimidine H-6 | ~8.2 | Doublet | 1H | Coupled to H-5. |

| Pyrimidine H-5 | ~6.8 | Doublet | 1H | Coupled to H-6. |

| -CH₂- | ~3.9 | Singlet | 2H | Methylene protons adjacent to the pyrimidine ring. |

| -CH₂-NH₂ | Broad singlet | 2H | Protons of the primary aminomethyl group. | |

| Ring -NH₂ | Broad singlet | 2H | Protons of the primary amino group on the pyrimidine ring. |

Note: The chemical shifts of the NH₂ protons are highly dependent on the solvent and concentration and may exchange with D₂O.[10]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrimidine C-2 | ~163 | Carbon bearing the amino group. |

| Pyrimidine C-4 | ~160 | Carbon bearing the aminomethyl group. |

| Pyrimidine C-6 | ~158 | |

| Pyrimidine C-5 | ~115 | |

| -CH₂- | ~45 | Methylene carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amino groups and the aromatic pyrimidine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amines) | 3400-3250 | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretches of the two NH₂ groups.[4] |

| C-H Stretch (aromatic) | 3100-3000 | Medium | |

| N-H Bend (primary amines) | 1650-1580 | Medium-Strong | Scissoring vibration of the NH₂ groups.[4] |

| C=N and C=C Stretch (aromatic ring) | 1600-1450 | Medium-Strong | Vibrations of the pyrimidine ring. |

| C-N Stretch | 1350-1250 | Medium-Strong | Stretching of the C-N bonds.[4] |

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 124 | Molecular ion [M]⁺ |

| 108 | Loss of NH₂ radical |

| 95 | Loss of CH₂NH radical |

| 79 | Fragmentation of the pyrimidine ring |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the cyclocondensation of a suitable 1,3-dielectrophile with guanidine. A key intermediate would be a protected form of 4-aminomethyl-1,3-dicarbonyl compound or its synthetic equivalent. A more direct route could start from a pre-formed pyrimidine with a suitable functional group at the 4-position that can be converted to an aminomethyl group.

A practical synthesis could start from 2-amino-4-chloro-pyrimidine, which is commercially available. The chloro substituent can be displaced by a cyanide group, followed by reduction of the nitrile to the desired aminomethyl group.

Diagram: Proposed Synthesis of this compound

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-amino-4-cyanopyrimidine

-

To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4-cyanopyrimidine.

Step 2: Synthesis of this compound

-

In a high-pressure vessel, suspend 2-amino-4-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the two primary amino groups and the electron-deficient nature of the pyrimidine ring.

-

N-Acylation: The aminomethyl group is generally more nucleophilic than the 2-amino group due to the electron-withdrawing nature of the pyrimidine ring. Selective acylation of the side-chain amine can be achieved under controlled conditions.

-

Reductive Amination: The aminomethyl group can participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines.

-

N-Alkylation: Both amino groups can undergo alkylation, although the side-chain amine is expected to be more reactive.

-

Reactions of the 2-Amino Group: The 2-amino group can undergo reactions typical of heterocyclic amines, such as diazotization followed by substitution (Sandmeyer-type reactions), although these may require harsh conditions. It can also be a key partner in cross-coupling reactions.

The bifunctional nature of this molecule makes it a valuable scaffold for building more complex structures. For instance, it can be used to synthesize libraries of compounds for high-throughput screening in drug discovery programs.

Diagram: Reactivity of this compound

Caption: Key reactions of this compound.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a prominent feature in a number of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-amino group of the pyrimidine ring often forms a key hydrogen-bonding interaction with the hinge region of the kinase active site, which is essential for potent inhibition.

Given this precedent, this compound is an excellent starting point for the design and synthesis of novel kinase inhibitors. The aminomethyl group can be functionalized to introduce various substituents that can interact with other regions of the kinase active site, potentially leading to improved potency and selectivity. For example, it could be used as a linker to attach fragments that bind to the solvent-exposed region or other pockets within the enzyme.

Beyond kinase inhibition, pyrimidine derivatives have shown promise as antagonists for G-protein coupled receptors (GPCRs) and as antimicrobial agents. The structural versatility of this compound makes it a valuable tool for exploring these and other therapeutic areas.

Safety and Handling

Based on available safety data for structurally similar compounds, this compound should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system.[5]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant 2-aminopyrimidine core and a synthetically tractable aminomethyl group makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While there is a need for more comprehensive experimental characterization of this compound, this technical guide provides a solid foundation for its use in research and drug discovery endeavors. The synthetic strategies, predicted spectroscopic data, and discussion of its reactivity and potential applications will be a useful resource for scientists working at the forefront of chemical and pharmaceutical research.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 3. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. americanelements.com [americanelements.com]

- 8. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. 1696757-52-4|4-(Aminomethyl)-N-(2-methoxyethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 14. growingscience.com [growingscience.com]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. This compound - CAS:929973-95-5 - Sunway Pharm Ltd [3wpharm.com]

- 18. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. americanelements.com [americanelements.com]

- 22. fishersci.com [fishersci.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 4-(Aminomethyl)pyrimidine | High-Purity Reagent [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. CAS#:2282157-09-7 | 4-(aminomethyl)-N-(2-methylpropyl)pyrimidin-2-amine | Chemsrc [chemsrc.com]

- 27. Page loading... [guidechem.com]

- 28. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. wjpsonline.com [wjpsonline.com]

- 30. researchgate.net [researchgate.net]

- 31. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 32. 4-Aminopyrimidine [webbook.nist.gov]

- 33. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 34. 929973-03-5|2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole|BLD Pharm [bldpharm.com]

- 35. 45588-79-2|4-(Aminomethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 36. researchgate.net [researchgate.net]

- 37. eng.uc.edu [eng.uc.edu]

- 38. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 40. chem.libretexts.org [chem.libretexts.org]

- 41. researchgate.net [researchgate.net]

- 42. epa.gov [epa.gov]

- 43. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 44. uab.edu [uab.edu]

- 45. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 46. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 47. chem.libretexts.org [chem.libretexts.org]

- 48. jubilantingrevia.com [jubilantingrevia.com]

- 49. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 50. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 51. sigmaaldrich.com [sigmaaldrich.com]

- 52. researchgate.net [researchgate.net]

The Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide on the Biological Activity of Aminopyrimidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a foundational aromatic heterocycle, is a cornerstone of life itself, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its synthetic tractability and the diverse chemical space accessible through substitution have led to its incorporation into a vast array of therapeutic agents with applications spanning from antimicrobial and antiviral to anticancer and anti-inflammatory domains.[1][2][3] This guide will delve into the rich biological activities of aminopyrimidine derivatives, with a particular focus on the structural isomer 4-(Aminomethyl)pyrimidin-2-amine and its close analogs. While direct research on this compound is limited, a wealth of information on related aminopyrimidines provides a strong foundation for understanding its potential biological roles and offers a roadmap for future investigation.

Synthetic Strategies: Accessing the Aminopyrimidine Core

The synthesis of aminopyrimidine derivatives is well-established, with several robust methods available to researchers. A common and industrially significant approach involves the condensation of a C3 unit with a C2 unit, such as acetamidine. For instance, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, can be achieved through the reaction of an enamine with acetamidine, followed by hydrogenation.[2] Continuous flow synthesis has also been successfully applied, offering an efficient and scalable route to these important building blocks.[4] The versatility of these synthetic routes allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

A Spectrum of Biological Activity: From Essential Vitamins to Targeted Therapeutics

The aminopyrimidine scaffold is a chameleon in the world of pharmacology, capable of interacting with a diverse array of biological targets. The following sections will explore the multifaceted biological activities of aminopyrimidine derivatives, drawing on key examples from the scientific literature.

A Foundational Role: The Precursor to Vitamin B1 (Thiamine)

One of the most well-documented roles of an aminopyrimidine derivative is that of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, as a crucial intermediate in the biosynthesis of Vitamin B1 (thiamine).[4][5][6][7] Thiamine is an essential cofactor for enzymes involved in carbohydrate metabolism, and its deficiency leads to the neurological and cardiovascular disease beriberi.[5][6] The pyrimidine moiety of thiamine is synthesized from 5-(Aminomethyl)-2-methylpyrimidin-4-amine, which is then coupled with a thiazole precursor to form the active vitamin.[5][6] This vital role underscores the fundamental importance of the aminopyrimidine core in cellular metabolism.

Diagram: Thiamine Biosynthesis Pathway

Caption: Simplified pathway of Thiamine (Vitamin B1) synthesis.

Targeting the Kinome: Aminopyrimidines as Kinase Inhibitors

The structural similarity of the aminopyrimidine scaffold to the purine ring of ATP has made it a highly effective pharmacophore for the design of kinase inhibitors.[8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A notable example is the development of novel pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[9] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target. Researchers have successfully employed a scaffold hopping strategy to develop aminopyrimidine-based PLK4 inhibitors with IC50 values in the low nanomolar range.[9] These compounds have demonstrated excellent antiproliferative activity against breast cancer cell lines.[9]

Furthermore, the aminopyrimidine core is a key feature in inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in solid tumors.[3] The versatility of the aminopyrimidine scaffold allows for the development of both broad-spectrum and highly selective kinase inhibitors.

Table: Representative Aminopyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

| Pyrimidin-2-amine derivatives | PLK4 | 0.0067 µM | [9] |

| Imidazole–pyrimidine–sulfonamide hybrids | EGFR | Growth inhibitions up to 95% | [3] |

| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 | 0.07 µM | [10] |

| 4-Aminopyrazolopyrimidine derivatives | Src | 0.9 nM | [11] |

Modulating the Immune Response: Antihistamine and Anti-inflammatory Properties

The aminopyrimidine scaffold has also been explored for its potential to modulate the immune system. A series of 2-aminopyrimidines have been synthesized and identified as ligands for the histamine H4 receptor (H4R).[12] The H4 receptor is primarily expressed on immune cells and is involved in inflammatory and allergic responses. Optimization of an initial high-throughput screening hit led to the discovery of potent H4R antagonists with anti-inflammatory and antinociceptive activity in animal models, suggesting the therapeutic potential of these compounds in pain and inflammation.[12]

In addition to antihistamine activity, various pyrimidine derivatives have demonstrated broader anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production.[1]

Combating Infectious Diseases: Antimalarial and Antiviral Potential

The aminopyrimidine core has been incorporated into novel antimalarial agents. 2-Aminopyrimidine-based 4-aminoquinolines have shown potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[13] These compounds are thought to exert their effect by interfering with heme detoxification and binding to parasitic DNA.[13]

Furthermore, derivatives of 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole have exhibited good antiviral activity against the tobacco mosaic virus.[7]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies have revealed several key insights:

-

Substitution at the 2- and 4-positions: These positions are frequently modified to modulate potency and selectivity. The 2-amino group is a common feature and often participates in key hydrogen bonding interactions with the target protein.[9][14]

-

The role of the aminomethyl linker: In compounds like 4-(aminomethyl)pyrimidine, the aminomethyl group provides a flexible linker that can be used to attach larger chemical moieties, enabling the exploration of different binding pockets within a target protein.[8]

-

Fused ring systems: The fusion of other heterocyclic rings, such as pyrazole or thiophene, to the pyrimidine core can significantly enhance biological activity and introduce novel pharmacological properties.[10][11][15]

Diagram: General SAR of Aminopyrimidine Derivatives

Caption: Key structural features influencing the biological activity of aminopyrimidines.

Experimental Protocols: A Guide to Assessing Biological Activity

To evaluate the biological activity of novel aminopyrimidine derivatives, a variety of in vitro and in vivo assays can be employed. The following is a generalized protocol for an in vitro kinase inhibition assay, a common method for assessing the potency of potential kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PLK4)

-

Reagents and Materials:

-

Recombinant human PLK4 enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (aminopyrimidine derivative) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase assay buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the recombinant PLK4 enzyme to all wells except for the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

The aminopyrimidine scaffold is a remarkably versatile and enduringly relevant motif in drug discovery. Its presence in essential biomolecules and its ability to interact with a wide range of therapeutic targets have solidified its status as a privileged structure. While direct biological data on this compound remains to be elucidated, the extensive research on its analogs provides a compelling rationale for its investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against various targets, particularly kinases and G-protein coupled receptors. The continued exploration of the chemical space around the aminopyrimidine core promises to yield novel therapeutic agents with improved potency, selectivity, and safety profiles.

References

-

Jiang, M., Liu, M., Huang, H., & Chen, F. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331–2337. [Link]

- Reinardt, D., et al. (2012). Synthesis of substituted 4-amino-pyrimidines. U.S.

- Gries, H., et al. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. U.S.

- Al-Ghanim, A. M. (2014). 4-substituted-2-amino-pyrimidine derivatives. U.S.

-

Jiang, M., Liu, M., Huang, H., & Chen, F. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331-2337. [Link]

-

Reinardt, D., et al. (2011). Novel synthesis of substituted 4-amino-pyrimidines. European Patent EP 2307355. [Link]

-

Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555–558. [Link]

- Brieaddy, L. E., & Guery, S. (1994). 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]-pyrimidine-4-carboxamide derivates, their preparation and their use in therapeutics.

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1135-1146. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6339. [Link]

-

Liu, H., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(20), 5528-5532. [Link]

-

Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6038-6063. [Link]

-

Abdelgawad, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5707. [Link]

-

Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

Singh, K., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 52, 1-12. [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 7. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

- 8. 4-(Aminomethyl)pyrimidine | High-Purity Reagent [benchchem.com]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine Derivatives and Analogs for Drug Discovery Professionals

The pyrimidine ring system, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and chemical biology. As a critical component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile chemical reactivity and ability to form multiple hydrogen bonds, makes the pyrimidine nucleus a privileged scaffold in drug design.[3][4] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

This guide focuses specifically on the This compound scaffold and its analogs. This substitution pattern provides a unique three-dimensional vector for molecular exploration, with distinct points for modification: the 2-amino group, the 4-aminomethyl side chain, and the pyrimidine ring itself. These features allow for the fine-tuning of physicochemical properties and target engagement, making this class of compounds particularly valuable for developing highly potent and selective therapeutic agents, especially in the realm of kinase inhibition.

Part 1: Strategic Synthesis of the this compound Core

The synthetic accessibility of a chemical scaffold is paramount for its successful development in a drug discovery program. The this compound core can be constructed through several reliable synthetic routes, often involving the condensation of amidines with carbonyl compounds.[6] The choice of strategy depends on the desired substitution pattern and the scale of the synthesis.

A common and effective approach involves the construction of the pyrimidine ring followed by the introduction or modification of the aminomethyl side chain. For instance, a key intermediate such as a 4-chloro or 4-methylpyrimidine can be synthesized first, which is then elaborated to the final aminomethyl derivative.

Causality in Synthetic Protocol Design

The following protocol outlines a representative synthesis. The choices of reagents and conditions are deliberate:

-

Palladium Catalysis (Buchwald-Hartwig) : This is a powerful and versatile method for forming C-N bonds, essential for coupling amines to the pyrimidine core. The choice of phosphine ligand (e.g., X-Phos) is critical for reaction efficiency, as it stabilizes the palladium catalyst and facilitates the reductive elimination step.[7]

-

Protecting Groups : The use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group on an amine, is crucial to prevent unwanted side reactions. The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., HCl), ensuring the desired amine is revealed only at the appropriate step.

-

Nucleophilic Substitution : The displacement of a leaving group (like a chlorine atom) on the pyrimidine ring with an amine is a fundamental step. The reaction is often facilitated by a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to neutralize the HCl generated during the reaction, driving it to completion.[6][7]

General Synthetic Workflow Diagram

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-(Aminomethyl)pyrimidin-2-amine

An In-depth Technical Guide to the Discovery, Synthesis, and Significance of Aminomethyl-Substituted 2-Aminopyrimidines

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While a detailed historical record for the specific molecule, 4-(aminomethyl)pyrimidin-2-amine, is not extensively documented in seminal literature, the broader class of aminomethyl-substituted 2-aminopyrimidines holds significant scientific importance. This guide will provide an in-depth exploration of this chemical family, with a particular focus on its most prominent and historically significant member: 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine.

This compound is a critical intermediate in the industrial synthesis of Vitamin B1 (Thiamine), a discovery that was pivotal in nutritional science and medicine.[1][2] The principles of its synthesis and its biological role serve as a foundational case study for understanding the broader utility of this class of molecules. Furthermore, the guide will delve into the modern therapeutic applications of other 2-aminopyrimidine derivatives, which have emerged as potent inhibitors of various protein kinases and other biological targets.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, providing both historical context and practical, field-proven insights into the chemistry and biology of these important heterocyclic compounds.

Part 1: Historical Context and Discovery

The story of aminomethyl-substituted 2-aminopyrimidines is inextricably linked to the elucidation of the structure of Vitamin B1 and the subsequent race to develop a commercially viable synthetic route.

The Quest for Vitamin B1

At the turn of the 20th century, the nutritional deficiency disease beriberi was a major public health crisis, particularly in Asia. The isolation of the anti-beriberi factor, named thiamine, and the determination of its structure—a thiazole ring linked to a pyrimidine moiety—was a landmark achievement in biochemistry.[1] This discovery spurred a global effort in the 1930s to synthesize this essential vitamin, with companies like Hoffmann-La Roche and Merck leading the charge.[1][2]

Grewe Diamine: The Key Intermediate

A critical breakthrough in the industrial synthesis of thiamine was the development of an efficient method to produce the pyrimidine half of the molecule, 5-(aminomethyl)-2-methylpyrimidin-4-amine. This compound is now widely known as "Grewe diamine," named after its discoverer.[1][2][6] The development of a scalable synthesis for Grewe diamine was a pivotal step that made the widespread and affordable production of Vitamin B1 possible, leading to the fortification of foods and the virtual eradication of beriberi.[1]

The core challenge was to construct the pyrimidine ring with the correct substitutions: an amino group at position 4, a methyl group at position 2, and a reactive handle at position 5 that could be converted to an aminomethyl group for subsequent coupling with the thiazole moiety.[1] Various synthetic strategies have been developed over the decades, reflecting an evolution in chemical manufacturing processes.[1][2][7]

Part 2: Synthesis and Chemical Properties

The synthesis of aminomethyl-substituted 2-aminopyrimidines, particularly Grewe diamine, has been a subject of intense study, with a focus on scalability, cost-effectiveness, and process safety.

Established Synthetic Routes to Grewe Diamine

Two main approaches have proven to be scalable for the industrial production of Grewe diamine.[7] Both routes converge on a common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is then reduced to the final product.

Route 1: The Vilsmeier Reagent Approach

This method starts with the relatively inexpensive 2-cyanoacetamide. The key steps are:

-

Reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine.

-

Condensation of the enamine with acetamidine to construct the pyrimidine ring, yielding 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Subsequent hydrogenation of the nitrile group to afford 5-(aminomethyl)-2-methylpyrimidin-4-amine.

This process has an overall yield of approximately 65%.[7]

Route 2: The Malononitrile Approach

An alternative and slightly higher-yielding approach begins with malononitrile:

-

Treatment of malononitrile with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.

-

The resulting intermediate is reacted directly with acetamidine hydrochloride to yield the same common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Hydrogenation of the nitrile provides the target Grewe diamine.

This route boasts an overall yield of around 70% and is well-suited for industrial application.[7]

Modern Advancements: Continuous Flow Synthesis

More recently, a fully continuous flow synthesis of Grewe diamine has been developed, offering advantages in terms of safety, efficiency, and scalability.[8] This process involves three chemical transformations performed in six sequential continuous flow devices, starting from 2-cyanoacetamide. The key stages are:

-

Continuous flow synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Continuous hydrogenation of the nitrile.

-

Continuous hydrolysis/work-up steps.

This integrated process achieves an impressive 84% total yield with a significantly reduced residence time.[8]

Experimental Protocol: Scalable Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (Common Intermediate)

The following protocol is a generalized representation based on the malononitrile approach.[7]

Materials:

-

Malononitrile

-

Dimethylformamide (DMF)

-

Dimethyl sulfate

-

Acetamidine hydrochloride

-

Appropriate solvent (e.g., methanol)

Procedure:

-

In a suitable reaction vessel, prepare the ionic salt in situ by reacting DMF with dimethyl sulfate under controlled temperature conditions.

-

Add malononitrile to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Allow the reaction to proceed until the formation of the intermediate enamine is complete (monitoring by TLC or LC-MS is recommended).

-

In a separate vessel, prepare a solution of acetamidine hydrochloride in the chosen solvent.

-

Add the acetamidine solution to the enamine mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete.

-

Cool the reaction mixture and isolate the crude 4-amino-2-methylpyrimidine-5-carbonitrile by filtration.

-

Purify the product by recrystallization from a suitable solvent.

Visualization of Synthetic Pathways

Caption: Convergent synthetic routes to Grewe diamine.

Part 3: Biological Significance and Therapeutic Applications

The biological importance of the aminomethyl-substituted 2-aminopyrimidine scaffold extends far beyond its role as a vitamin precursor. Its ability to engage with biological targets, particularly as an ATP-competitive inhibitor, has made it a valuable core for modern drug discovery.

Role in Thiamine Metabolism

In many organisms, Grewe diamine is not just a synthetic precursor but also a substrate in the thiamine salvage pathway.[6] The enzyme thiaminase II can hydrolyze the aminomethyl group to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis. This highlights the molecule's fundamental role in the metabolism of this essential cofactor.[6]

2-Aminopyrimidines as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine core can effectively mimic the purine ring of ATP, allowing compounds built on this scaffold to bind to the ATP-binding site of kinases and inhibit their activity.[9] The 2-amino group often forms a critical hydrogen bond with the "hinge" region of the kinase domain, a common feature of many kinase inhibitors.

A notable example is the discovery of AMG 900, a potent and selective inhibitor of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[3][10] The structure of AMG 900 features a 2-aminopyrimidine core. Similarly, derivatives of 2-aminopyrimidine have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), another important target in oncology.[4]

Visualization of a Representative Kinase Inhibition Pathway

Caption: Mechanism of action for 2-aminopyrimidine kinase inhibitors.

Other Therapeutic Areas

The versatility of the 2-aminopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas:

-

Antiproliferative Agents: Beyond kinase inhibition, some derivatives have been shown to inhibit tubulin polymerization, acting as anti-mitotic agents.[11]

-

Histamine H4 Receptor Ligands: Certain 2-aminopyrimidines have been identified as potent ligands for the histamine H4 receptor, with potential applications in treating inflammatory conditions and pain.[12]

-

Werner (WRN) Helicase Inhibitors: Novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives are being investigated as potential anticancer agents that target WRN helicase, particularly in microsatellite instability-high (MSI-H) tumors.[13][14]

Part 4: Quantitative Data and Future Directions

The development of new aminopyrimidine derivatives is often guided by structure-activity relationship (SAR) studies, where systematic modifications are made to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Summary

| Position of Substitution | General Role | Example Modification | Impact |

| C2-Amino | Hinge-binding in kinases | Unsubstituted or mono-substituted | Essential for kinase activity; substitution can modulate selectivity. |

| C4 | Occupies hydrophobic pockets | Aryl groups, piperazine moieties | Significantly impacts potency and selectivity. Can be tuned to target specific kinases or receptors.[12] |

| C5 | Vector for further modification | Aminomethyl, carbonitrile, halogens | Provides a point for extension into solvent-exposed regions or for introducing additional interactions. |

| C6 | Modulates properties | Alkyl, aryl groups | Can influence solubility, metabolic stability, and potency.[12] |

Future Outlook

The aminomethyl-substituted 2-aminopyrimidine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Developing highly selective inhibitors for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Exploring novel biological targets beyond kinases, as suggested by the work on helicases and histamine receptors.

-

Applying modern synthetic methods , such as continuous flow chemistry and DNA-encoded library technology, to rapidly generate and screen diverse libraries of these compounds.

-

Investigating their potential in combination therapies , particularly in oncology, where targeting multiple pathways is often necessary.

Conclusion

From its historical roots as a key building block for an essential vitamin to its modern role as a versatile scaffold for targeted therapeutics, the aminomethyl-substituted 2-aminopyrimidine family has a rich and impactful history. The journey of Grewe diamine from a synthetic challenge to a cornerstone of public health illustrates the profound impact of process chemistry. Today, the principles learned from its synthesis and the biological insights gained from its derivatives continue to drive innovation in drug discovery, promising new treatments for a range of human diseases. The ongoing exploration of this chemical space ensures that the legacy of the 2-aminopyrimidine core will continue to grow for years to come.

References

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [Link]

-

Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. PubMed. [Link]

- US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

-

Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. PubMed. [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]

-

Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. EPO. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]

-

Pyrimidineamines as angiogenesis modulators - Patent US-7105530-B2. PubChem. [Link]

-

Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. ACS Publications. [Link]

-

Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. ScienceScholar. [Link]

-

Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. ResearchGate. [Link]

- EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl].

- US9732065B2 - Cyclic aminomethyl pyrimidine derivative.

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. [Link]

-

Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed. [Link]

Sources

- 1. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 3. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-(Aminomethyl)pyrimidine | High-Purity Reagent [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 4-(Aminomethyl)pyrimidin-2-amine: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 4-(Aminomethyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its pyrimidine core. As a structural analogue to biologically important molecules, its unambiguous identification is paramount. This document offers a detailed exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from analogous structures and foundational spectroscopic principles, this guide serves as an essential reference for researchers, offering not only predicted data but also the underlying causality for experimental choices and spectral interpretation. The protocols and analyses herein are designed to provide a self-validating framework for the characterization of this and related small molecules.

Introduction to the Structural Elucidation of this compound

The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug design. Consequently, substituted aminopyrimidines are crucial building blocks in the synthesis of targeted therapeutics, from kinase inhibitors to antimicrobial agents.[3][4] The precise characterization of these building blocks is a critical first step in the drug development pipeline.

Structural Overview of this compound

This compound (C₅H₈N₄) is a bifunctional pyrimidine derivative featuring two primary amine groups: an aromatic amine at the C2 position and an aliphatic amine on the methyl substituent at the C4 position. This unique arrangement of functional groups dictates its chemical reactivity and its spectroscopic signature. Understanding the distinct electronic environments of each proton and carbon is key to its structural verification.

Caption: Molecular structure of this compound.

The Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. This guide leverages a tripartite approach—NMR, IR, and MS—to create a comprehensive and validated characterization. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides the molecular weight and fragmentation data.

Caption: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Causality

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The choice of solvent is a critical experimental parameter. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity ensures dissolution, and its ability to form hydrogen bonds with the analyte slows the chemical exchange of the N-H protons, allowing them to be observed as distinct, and often broad, signals.[3] In contrast, using D₂O would lead to the rapid exchange and disappearance of these amine proton signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| H-6 | ~8.2-8.4 | Doublet (d) | 1H | The proton at C6 is adjacent to a nitrogen atom and coupled to H-5, resulting in a downfield shift. Similar protons in 2-aminopyrimidine derivatives appear in this region.[3] |

| H-5 | ~6.7-6.9 | Doublet (d) | 1H | The proton at C5 is coupled to H-6 and is expected to be significantly upfield compared to H-6. |

| 2-NH₂ | ~6.5-7.0 | Broad Singlet (br s) | 2H | The aromatic amine protons are deshielded by the electron-withdrawing pyrimidine ring. The signal is typically broad due to quadrupole broadening and chemical exchange.[5] |

| -CH₂- | ~3.8-4.0 | Singlet (s) | 2H | These methylene protons are adjacent to the pyrimidine ring and the aliphatic amine. A singlet is predicted as there are no adjacent protons for coupling. This is consistent with aminomethyl groups on heterocyclic rings.[6] |

| -CH₂-NH₂ | ~2.5-3.0 | Broad Singlet (br s) | 2H | The aliphatic amine protons are in a more shielded environment compared to their aromatic counterparts. The signal is often broad and may overlap with the residual solvent peak of DMSO. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Rationale and Comparative Insights |

| C-2 | ~163-165 | The carbon atom bonded to two nitrogen atoms (the 2-amine and N1/N3) is highly deshielded, placing it furthest downfield. This is characteristic for the C2 carbon in 2-aminopyrimidines.[7] |

| C-4 | ~160-162 | The C4 carbon, attached to the aminomethyl group and two ring nitrogens, is also significantly deshielded. |

| C-6 | ~157-159 | The C6 carbon, adjacent to a ring nitrogen, appears in the aromatic region. |

| C-5 | ~110-115 | The C5 carbon, situated between two carbon atoms, is the most shielded of the aromatic carbons. |

| -CH₂- | ~45-50 | The aliphatic methylene carbon is found in the typical upfield region for sp³ hybridized carbons attached to a nitrogen and an aromatic ring. |

Infrared (IR) Spectroscopy

Principle and Experimental Causality

IR spectroscopy is an effective and rapid technique for identifying the functional groups within a molecule. Specific covalent bonds vibrate at characteristic frequencies, and absorption of IR radiation at these frequencies provides a molecular fingerprint. For this compound, IR is ideal for confirming the presence of both primary amine types (aromatic and aliphatic) and the pyrimidine ring structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Measurement: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale and Expected Appearance |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | The presence of two primary amine groups will result in two distinct N-H stretching bands in this region. These bands are typically sharper than O-H stretches.[8][9] |

| 3100-3000 | C-H Aromatic Stretch | Pyrimidine Ring | Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| 2950-2850 | C-H Aliphatic Stretch | Methylene (-CH₂-) | Weak | Stretching vibrations of the C-H bonds of the aminomethyl group. |

| 1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Strong | This strong absorption is a hallmark of a primary amine group and is often very distinct.[8] |

| 1580-1450 | C=N and C=C Ring Stretch | Pyrimidine Ring | Strong, Multiple Bands | The conjugated system of the pyrimidine ring gives rise to a series of strong, sharp absorptions in this fingerprint region. |

| 1335-1250 | C-N Aromatic Stretch | Ar-NH₂ | Strong | The stretching of the bond between the C2 carbon and the amine nitrogen is expected in this region.[8] |

| 1250-1020 | C-N Aliphatic Stretch | -CH₂-NH₂ | Medium | The stretching of the C-N bond in the aminomethyl group. |

Mass Spectrometry (MS)

Principle and Experimental Causality

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique. ESI is a soft ionization method that typically generates a protonated molecular ion [M+H]⁺, minimizing premature fragmentation and providing a clear indication of the molecular mass.

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Introduce the sample into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Mass Spectral Interpretation

The molecular formula C₅H₈N₄ gives a monoisotopic mass of 124.0749 g/mol .

| m/z (Daltons) | Ion Formula | Interpretation | Rationale |

| 125.0822 | [C₅H₉N₄]⁺ | Protonated Molecular Ion [M+H]⁺ | This is the primary ion observed in ESI-MS and confirms the molecular weight of the compound. |

| 108.0560 | [C₅H₆N₃]⁺ | Loss of Ammonia (-17 Da) | Fragmentation may occur via the loss of NH₃ from either the 2-amino or the aminomethyl group. |

| 95.0611 | [C₄H₅N₃]⁺ | Loss of CH₂NH₂ radical (-30 Da) | Cleavage of the C4-CH₂ bond would result in the loss of the aminomethyl radical. |

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. The predicted spectroscopic data provide a clear and unambiguous fingerprint for this molecule. Key identifying features include:

-

¹H NMR: Distinct doublets for the H-5 and H-6 pyrimidine protons and characteristic broad singlets for the two different amine groups in DMSO-d₆.

-

¹³C NMR: Five unique carbon signals, with three in the aromatic region and one aliphatic signal around 45-50 ppm.

-

IR: Strong N-H stretching bands around 3450-3300 cm⁻¹ and a prominent N-H bending vibration near 1650 cm⁻¹, confirming the primary amine functionalities.

-

MS: A protonated molecular ion [M+H]⁺ at m/z 125.0822, consistent with the molecular formula C₅H₈N₄.

This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this compound, ensuring the integrity of their starting materials for further scientific investigation.

References

-

Arjunan, V., et al. (2013). Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Fandrick, D. R., et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link]

-

Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trakia Journal of Sciences. Available at: [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Available at: [Link]

-

Jalal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Semantic Scholar. Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available at: [Link]

-

PubChem. 2-Aminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines. Available at: [Link]

-

Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Available at: [Link]

-

PubChem. 4-Pyridinemethanamine. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. 4-(Aminomethyl)pyrimidine. Available at: [Link]

-

NIST. 4-Aminopyrimidine. NIST Chemistry WebBook. Available at: [Link]

-

University of Colorado Boulder. IR: amines. Department of Chemistry. Available at: [Link]

-

IJIRSET. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available at: [Link]

-

PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Aminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-(4-Methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 4-(Aminomethyl)pyridine. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. Available at: [Link]

-

PubChem. 4-[(5-Methyl-2-pyridinyl)methoxy]pyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

Sources

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. ripublication.com [ripublication.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 7. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ijirset.com [ijirset.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(Aminomethyl)pyrimidin-2-amine

A Note to the Researcher: The specific mechanism of action for 4-(aminomethyl)pyrimidin-2-amine is not extensively documented in publicly available scientific literature. This guide, therefore, serves as a comprehensive framework for the scientific professional, synthesizing data from structurally related pyrimidine derivatives to propose potential mechanisms of action and to provide a robust experimental workflow for their elucidation. As a Senior Application Scientist, the approach outlined herein is designed to be a self-validating system for investigating novel compounds of this class.

Introduction: The Pyrimidine Scaffold as a Privileged Pharmacophore

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), and as such, it is a well-established and highly versatile scaffold in medicinal chemistry.[1][2] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has led to the development of numerous drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][3][4] The inherent biological relevance of the pyrimidine core makes this compound a compound of significant interest for further investigation.

Synthesizing a Mechanistic Hypothesis from Related Compounds

While the direct molecular targets of this compound are yet to be fully characterized, the biological activities of analogous compounds provide a strong foundation for forming an educated hypothesis regarding its potential mechanism of action.

Kinase Inhibition: A Prominent Target Class for Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive inhibitor by mimicking the purine ring of ATP.[5] This allows for potent and often selective inhibition of various kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

For instance, a series of novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[6] Overexpression of PLK4 is associated with various cancers, making it a promising anticancer target.[6] In these inhibitors, the aminopyrimidine core forms key interactions with the hinge region of the kinase.[6]

Another example is the development of pyrimidine-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are transmembrane receptor tyrosine kinases implicated in several cancers.[7] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully utilized in designing potent FGFR inhibitors.[7]

Given these precedents, it is highly plausible that this compound could function as an inhibitor of one or more protein kinases.

Modulation of Inflammatory Pathways

Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[2] Some pyrimidine-based drugs, such as proquazone and epirizole, are already in clinical use as anti-inflammatory agents.[2] The anti-inflammatory effects of pyrimidines can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of nitric oxide (NO) production.[2][3]

A notable example is 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), which has been shown to modulate Toll-like receptor (TLR) signaling in human monocytes.[8] In TLR-engaged monocytes, AMBMP suppresses cytokine production, an effect associated with the inactivation of GSK3β and the accumulation of β-catenin.[8] This highlights the potential for pyrimidine derivatives to interact with key signaling nodes in the innate immune system.

Antimicrobial and Antiviral Activities

The pyrimidine scaffold is also a key component of many antimicrobial and antiviral agents.[3] For example, Trimethoprim, an antibacterial drug, selectively inhibits bacterial dihydrofolate reductase (DHFR).[3] Furthermore, derivatives of 5-(aminomethyl)-2-methylpyrimidin-4-amine have been synthesized into compounds with antiviral activity against tobacco mosaic virus.[9]

The mechanism of antimicrobial action for pyrimidine derivatives can involve targeting essential bacterial enzymes, such as DNA gyrase.[4]

Proposed Experimental Workflow for Elucidating the Mechanism of Action